molecular formula C13H17N6+ B13368140 1-Methyl-2-[2-(1,4,5,6-tetrahydro-2-pyrimidinyl)carbohydrazonoyl]imidazo[1,2-a]pyridin-1-ium

1-Methyl-2-[2-(1,4,5,6-tetrahydro-2-pyrimidinyl)carbohydrazonoyl]imidazo[1,2-a]pyridin-1-ium

Cat. No.: B13368140
M. Wt: 257.31 g/mol
InChI Key: LFWDVOGJSYMHFU-CXUHLZMHSA-N
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Description

1-Methyl-2-[2-(1,4,5,6-tetrahydro-2-pyrimidinyl)carbohydrazonoyl]imidazo[1,2-a]pyridin-1-ium is a complex organic compound with a unique structure that combines elements of pyrimidine and imidazo[1,2-a]pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-[2-(1,4,5,6-tetrahydro-2-pyrimidinyl)carbohydrazonoyl]imidazo[1,2-a]pyridin-1-ium typically involves multiple steps. One common method includes the cyclization of N-ethyl-N-methyl-β-aminopropionitrile, followed by catalytic hydrogenation to form N-ethyl-N-methylpropanediamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-[2-(1,4,5,6-tetrahydro-2-pyrimidinyl)carbohydrazonoyl]imidazo[1,2-a]pyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Methyl-2-[2-(1,4,5,6-tetrahydro-2-pyrimidinyl)carbohydrazonoyl]imidazo[1,2-a]pyridin-1-ium has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-[2-(1,4,5,6-tetrahydro-2-pyrimidinyl)carbohydrazonoyl]imidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-[2-(1,4,5,6-tetrahydro-2-pyrimidinyl)carbohydrazonoyl]imidazo[1,2-a]pyridin-1-ium stands out due to its unique combination of pyrimidine and imidazo[1,2-a]pyridine structures. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H17N6+

Molecular Weight

257.31 g/mol

IUPAC Name

N-[(E)-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)methylideneamino]-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C13H17N6/c1-18-11(10-19-8-3-2-5-12(18)19)9-16-17-13-14-6-4-7-15-13/h2-3,5,8-10H,4,6-7H2,1H3,(H2,14,15,17)/q+1/b16-9+

InChI Key

LFWDVOGJSYMHFU-CXUHLZMHSA-N

Isomeric SMILES

CN1C2=CC=CC=[N+]2C=C1/C=N/NC3=NCCCN3

Canonical SMILES

CN1C2=CC=CC=[N+]2C=C1C=NNC3=NCCCN3

Origin of Product

United States

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